2-(N-Diacetylamino)-3-nitrotoluene

Description

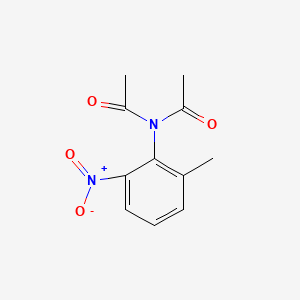

2-(N-Diacetylamino)-3-nitrotoluene is a nitroaromatic compound featuring a diacetylamino group (-N(C(O)CH₃)₂) at the ortho position (C2) and a nitro (-NO₂) group at the meta position (C3) of the toluene backbone. This structural configuration imparts unique physicochemical and biological properties, distinguishing it from simpler nitrotoluene derivatives. For instance, compounds with 3-(N,N-diacetylamino) substituents demonstrate enhanced antimicrobial activity compared to non-acetylated analogs, suggesting that the diacetyl group may improve bioavailability or target interaction .

Properties

IUPAC Name |

N-acetyl-N-(2-methyl-6-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-7-5-4-6-10(13(16)17)11(7)12(8(2)14)9(3)15/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXSGTRHABBRRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])N(C(=O)C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512501 | |

| Record name | N-Acetyl-N-(2-methyl-6-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82344-53-4 | |

| Record name | N-Acetyl-N-(2-methyl-6-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Diacetylamino)-3-nitrotoluene typically involves the nitration of 2-acetylaminotoluene. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and minimize side reactions. The nitration process introduces the nitro group at the meta position relative to the acetylamino group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(N-Diacetylamino)-3-nitrotoluene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like iron and hydrochloric acid.

Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The methyl group on the toluene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst, or iron and hydrochloric acid.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

Reduction: 2-(N-Diacetylamino)-3-aminotoluene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 2-(N-Diacetylamino)-3-nitrobenzoic acid.

Scientific Research Applications

2-(N-Diacetylamino)-3-nitrotoluene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-(N-Diacetylamino)-3-nitrotoluene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Table 1: Key Properties of 2-(N-Diacetylamino)-3-nitrotoluene and Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Physical State |

|---|---|---|---|---|

| This compound* | C₁₁H₁₃N₃O₄ | 251.24 | C2: -N(C(O)CH₃)₂; C3: -NO₂ | Solid (estimated) |

| 3-Nitrotoluene (MNT) | C₇H₇NO₂ | 137.14 | C3: -NO₂ | Pale yellow liquid |

| 2-Nitrotoluene | C₇H₇NO₂ | 137.14 | C2: -NO₂ | Yellow liquid |

| 4-Nitrotoluene | C₇H₇NO₂ | 137.14 | C4: -NO₂ | Crystalline solid |

| 3-(N,N-Diacetylamino)toluene* | C₁₁H₁₃N₃O₂ | 219.24 | C3: -N(C(O)CH₃)₂ | Solid (estimated) |

*Note: Data for this compound and 3-(N,N-diacetylamino)toluene are extrapolated from structural analogs .

- Key Differences: The diacetylamino group increases molecular weight by ~114 g/mol compared to unsubstituted nitrotoluenes, likely enhancing polarity and reducing volatility.

Catalytic and Environmental Behavior

- Catalytic Reduction: Nitrotoluenes are reduced efficiently by Pd/Fe₃O₄ or PdAu/Fe₃O₄ catalysts in the presence of NaBH₄. The diacetylamino group may sterically hinder reduction kinetics compared to unsubstituted 3-nitrotoluene .

- Environmental Degradation: 3-Nitrotoluene is degraded by Diaphorobacter spp. via oxidative pathways .

Biological Activity

2-(N-Diacetylamino)-3-nitrotoluene is an organic compound belonging to the class of nitroaromatic compounds. Characterized by the presence of a nitro group (-NO2) and an acetamido group (-NHCOCH3) attached to a toluene ring, this compound has garnered attention for its potential biological activity and applications in various fields, including medicinal chemistry and toxicology.

- Molecular Formula : C10H10N2O4

- Molecular Weight : 236.22 g/mol

- CAS Number : 82344-53-4

The biological activity of this compound primarily stems from its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The acetylamino group may also participate in hydrogen bonding with biomolecules, influencing the compound's activity and specificity.

Antimicrobial Activity

Nitro compounds like this compound have been studied for their antimicrobial properties. The mechanism often involves the reduction of the nitro group, resulting in toxic intermediates that bind covalently to DNA, causing cellular damage and death. This mechanism is similar to that observed in other nitro-containing drugs, such as metronidazole, which is effective against various bacterial infections .

Anticancer Potential

Research indicates that nitro compounds may exhibit antitumor activity. The presence of the nitro group can enhance the reactivity of the molecule towards biological targets involved in cancer progression. Studies have shown that certain nitroaromatic compounds can inhibit tumor cell proliferation through mechanisms involving oxidative stress and DNA damage .

Anti-inflammatory Effects

Nitro-containing compounds have been recognized for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting enzymes such as iNOS and COX-2. The interaction between the nitro group and specific proteins can alter cellular signaling related to inflammation, making these compounds potential candidates for treating inflammatory diseases .

Toxicological Studies

Toxicological evaluations have highlighted both the risks and benefits associated with this compound. Studies on related nitrotoluene compounds suggest potential hepatotoxicity and reproductive toxicity at high exposure levels. For instance, research on o-, m-, and p-nitrotoluenes demonstrated significant effects on liver function and reproductive health in animal models .

Case Studies

- Study on Liver Toxicity : In a study involving F344 rats, administration of nitrotoluene isomers resulted in increased liver weights and alterations in serum bile acids, indicating hepatotoxic effects. Histopathological evaluations revealed degenerative changes in liver tissues .

- Reproductive Toxicity Assessment : Another study reported that exposure to nitrotoluene isomers led to impaired testicular function in male rats, characterized by reduced sperm concentration and motility .

Comparative Analysis with Similar Compounds

| Compound Name | Nitro Group Position | Biological Activity |

|---|---|---|

| 2-Acetylamino-3-nitrotoluene | Meta | Less potent than diacetyl derivative |

| 2-(N-Diacetylamino)-4-nitrotoluene | Para | Different reactivity profile |

| 2-(N-Diacetylamino)-3-nitrobenzene | Meta | Lacks methyl group; altered properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.